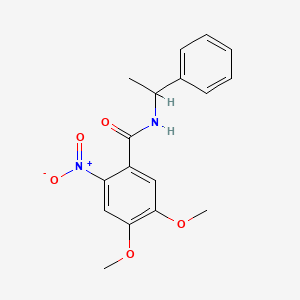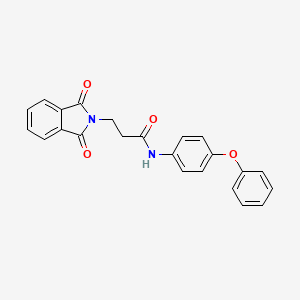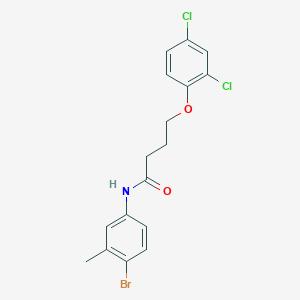![molecular formula C15H28N2O2 B5203261 ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)
ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate, also known as JNJ-42165279, is a chemical compound that has been studied for its potential use in the treatment of various medical conditions. This compound belongs to the class of piperidinecarboxylate derivatives and is a selective antagonist of the dopamine D2 receptor.
作用机制
The mechanism of action of ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate involves its binding to the dopamine D2 receptor. This binding results in the inhibition of dopamine signaling, which is believed to be involved in the development of schizophrenia. The compound has been shown to be a selective antagonist of the dopamine D2 receptor, which means that it has a high affinity for this receptor and does not bind to other receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. One of the main effects is the inhibition of dopamine signaling, which is believed to be involved in the development of schizophrenia. The compound has also been shown to have anxiolytic and anti-depressant effects, which may make it useful in the treatment of other medical conditions.
实验室实验的优点和局限性
One of the advantages of using ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in the development of various medical conditions. However, one of the limitations of using this compound is its selectivity for the dopamine D2 receptor. This means that it may not be useful for studying other receptors in the brain.
未来方向
There are a number of future directions for research on ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate. One area of research is the development of new compounds that are more selective for the dopamine D2 receptor. Another area of research is the investigation of the compound's potential use in the treatment of other medical conditions, such as anxiety and depression. Finally, there is a need for further research on the biochemical and physiological effects of the compound, as well as its potential side effects.
Conclusion:
This compound is a chemical compound that has been studied for its potential use in the treatment of various medical conditions. The compound has a high affinity for the dopamine D2 receptor and has been shown to have anxiolytic and anti-depressant effects. While there are limitations to its use in lab experiments, there are a number of future directions for research on this compound, including the development of new compounds and investigation of its potential use in the treatment of other medical conditions.
合成方法
The synthesis of ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate has been described in scientific literature. The synthesis involves the reaction of 2-methylcyclohexanone with ethyl 4-piperidinecarboxylate in the presence of sodium ethoxide. The resulting compound is then reacted with HCl to obtain the final product.
科学研究应用
Ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate has been studied for its potential use in the treatment of various medical conditions. One of the main areas of research has been its use in the treatment of schizophrenia. Studies have shown that this compound has a high affinity for the dopamine D2 receptor, which is believed to play a role in the development of schizophrenia.
属性
IUPAC Name |
ethyl 4-[(2-methylcyclohexyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-19-15(18)17-10-8-13(9-11-17)16-14-7-5-4-6-12(14)2/h12-14,16H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBGGHRFDZPEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)
![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5203188.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)

![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B5203225.png)

![1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine](/img/structure/B5203240.png)
![5-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203244.png)
![5-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5203251.png)

![ethyl 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5203257.png)

![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)